An In-Depth Technical Guide to (1S)-(+)-Menthyl Chloroformate: Chemical Properties and Applications
An In-Depth Technical Guide to (1S)-(+)-Menthyl Chloroformate: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(+)-Menthyl chloroformate is a valuable chiral derivatizing agent and building block in asymmetric synthesis. Its utility stems from the well-defined stereochemistry of the menthyl group, which allows for the diastereomeric resolution of racemic mixtures and the introduction of a chiral auxiliary to guide stereoselective reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (1S)-(+)-Menthyl chloroformate, with a focus on experimental protocols and data relevant to researchers in the fields of organic chemistry and drug development.
Chemical and Physical Properties
(1S)-(+)-Menthyl chloroformate is a colorless to pale yellow liquid with a pungent odor. It is a reactive compound that should be handled with care in a well-ventilated fume hood. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2][3] |
| Molecular Weight | 218.72 g/mol | [1][2][3] |
| CAS Number | 7635-54-3 | [1][2][3] |
| Appearance | Liquid | |
| Optical Activity | [α]₂₀/D +83° (c=1 in chloroform) | |
| Density | 1.031 g/mL at 25 °C | |
| Boiling Point | 108-109 °C at 11 mmHg | |
| Refractive Index | n₂₀/D 1.458 | |
| Storage Temperature | 2-8°C |
Safety Information: (1S)-(+)-Menthyl chloroformate is classified as a corrosive and toxic substance. It causes severe skin burns and eye damage and is toxic if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a chemical fume hood.
Spectral Data
Detailed spectral data is crucial for the characterization of (1S)-(+)-Menthyl chloroformate and its derivatives. Below are the expected characteristic spectral features.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of (1S)-(+)-Menthyl chloroformate will be complex due to the menthyl group's various protons. The most downfield proton is expected to be the one on the carbon bearing the chloroformate group, due to the electron-withdrawing effect of the oxygen and chlorine atoms.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.8 | ddd | H-C-O |
| 0.8 - 2.2 | m | Other menthyl protons |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms of the molecule. The carbonyl carbon of the chloroformate group will be the most downfield signal.
| Chemical Shift (ppm) | Assignment |
| ~150 | C=O |
| ~85 | C-O |
| 20 - 50 | Other menthyl carbons |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band characteristic of the chloroformate carbonyl group.
| Wavenumber (cm⁻¹) | Assignment |
| ~1775 | C=O stretch (chloroformate) |
| 2850 - 3000 | C-H stretch (alkane) |
| ~1150 | C-O stretch |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 218/220 | [M]⁺ (isotopic pattern for Cl) |
| 139 | [M - OCOCl]⁺ |
| 83 | [M - C₅H₁₀ - OCOCl]⁺ |
Experimental Protocols
Synthesis of (1S)-(+)-Menthyl Chloroformate
This protocol is adapted from the general synthesis of chloroformates using triphosgene (B27547).
Materials:
-
(1S)-(-)-Menthol
-
Triphosgene
-
Anhydrous Toluene (B28343)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pyridine (1.1 equivalents) in anhydrous toluene via the dropping funnel.
-
After the addition is complete, add a solution of (1S)-(-)-Menthol (1.0 equivalent) in anhydrous toluene dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1S)-(+)-Menthyl chloroformate as a crude oil, which can be purified by vacuum distillation.
Synthesis Workflow
Synthesis workflow for (1S)-(+)-Menthyl chloroformate.
Derivatization of a Primary Amine for Chiral HPLC Analysis
This protocol describes the derivatization of a racemic primary amine with (1S)-(+)-Menthyl chloroformate to form diastereomeric carbamates, which can then be separated by HPLC.
Materials:
-
Racemic primary amine
-
(1S)-(+)-Menthyl chloroformate
-
Triethylamine (B128534) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system with a C18 column
Procedure:
-
Dissolve the racemic primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (1S)-(+)-Menthyl chloroformate (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of diastereomeric carbamates can be analyzed directly by HPLC or purified by column chromatography prior to analysis.
Derivatization and Analysis Workflow
Workflow for amine derivatization and chiral analysis.
Reaction Mechanisms
The primary reaction of (1S)-(+)-Menthyl chloroformate is nucleophilic acyl substitution. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of a carbamate (B1207046) or carbonate, respectively. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
General Reaction with a Nucleophile
General mechanism for the reaction of (1S)-(+)-Menthyl chloroformate.
Conclusion
(1S)-(+)-Menthyl chloroformate is a versatile and effective tool for the chiral resolution and asymmetric synthesis of a wide range of compounds. Its well-defined stereochemistry and reactivity make it an indispensable reagent for researchers in organic synthesis and drug development. The protocols and data provided in this guide are intended to facilitate its effective use in the laboratory. As with all reactive chemical reagents, appropriate safety precautions should be strictly followed.
